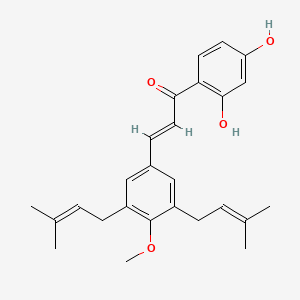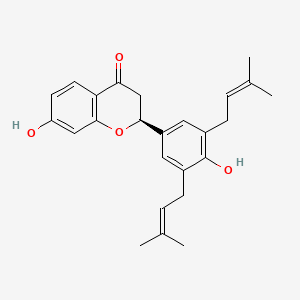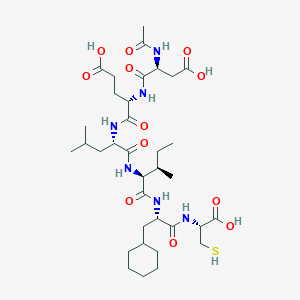
Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) is a synthetic peptide composed of seven amino acids: acetylated cysteine, isoleucine, tyrosine, lysine, tyrosine, and phenylalanine with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: The nitro group on phenylalanine can be reduced to an amino group.
Substitution: The hydroxyl group on tyrosine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for cysteine oxidation.
Reduction: Catalytic hydrogenation or zinc in acetic acid can reduce the nitro group.
Substitution: Nucleophiles like alkyl halides can react with the hydroxyl group on tyrosine.
Major Products
Oxidation: Formation of cystine through disulfide bonds.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of alkylated tyrosine derivatives.
Scientific Research Applications
Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential applications in drug development and targeted therapy.
Industry: Utilized in the production of biomaterials and as a tool in proteomics research
Mechanism of Action
The mechanism of action of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) involves its interaction with specific molecular targets. The nitro group on phenylalanine can participate in redox reactions, while the cysteine residue can form disulfide bonds, affecting protein structure and function. The peptide can also interact with enzymes and receptors, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ac-Cys-Ile-Tyr-Lys-Tyr-Phe: Lacks the nitro group, making it less reactive in redox reactions.
Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-Cl): Contains a chlorine atom instead of a nitro group, altering its chemical properties.
Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-OH): Has a hydroxyl group, which affects its reactivity and interactions.
Uniqueness
Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This modification can enhance its utility in various research applications, making it a valuable tool for scientists .
Properties
Molecular Formula |
C44H58N8O12S |
|---|---|
Molecular Weight |
923.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C44H58N8O12S/c1-4-25(2)38(51-42(59)37(24-65)46-26(3)53)43(60)49-35(22-29-12-18-32(55)19-13-29)40(57)47-33(7-5-6-20-45)39(56)48-34(21-28-10-16-31(54)17-11-28)41(58)50-36(44(61)62)23-27-8-14-30(15-9-27)52(63)64/h8-19,25,33-38,54-55,65H,4-7,20-24,45H2,1-3H3,(H,46,53)(H,47,57)(H,48,56)(H,49,60)(H,50,58)(H,51,59)(H,61,62)/t25?,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
FNBOPWDKOOFHTM-LBNFHWTGSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CS)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O)NC(=O)C(CS)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-O-[4-(Phenylol-1-yloxy)butyl]berberine bromide](/img/structure/B10846121.png)
![9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide](/img/structure/B10846125.png)
![1-(4-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B10846129.png)
![4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile](/img/structure/B10846144.png)

![Ac-[CEHdFRWC]-NH2](/img/structure/B10846156.png)
![9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide](/img/structure/B10846159.png)
![Ac-[CFWKYC]-NH2](/img/structure/B10846160.png)
![9-[2-(1-Phosphonopropan-2-yloxy)ethyl]guanine](/img/structure/B10846161.png)





